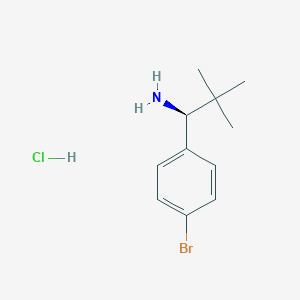
(S)-1-(4-溴苯基)-2,2-二甲基丙烷-1-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral amine compound with a bromophenyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
科学研究应用
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a Grignard reaction with isobutylmagnesium chloride to form the corresponding alcohol.
Amine Formation: The alcohol is then converted to the amine via reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.
Resolution: The racemic mixture of the amine is resolved using a chiral acid to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or sodium amide are employed under basic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Phenyl-substituted amine.
Substitution: Various substituted amines depending on the nucleophile used.
作用机制
The mechanism of action of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances its binding affinity, while the amine group facilitates interactions with biological molecules. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
Para-Bromoamphetamine: Similar structure but different pharmacological effects.
4-Bromophenylacetic acid: Shares the bromophenyl group but has different functional groups.
Bromantane: Contains a bromophenyl group but has a different core structure.
Uniqueness
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific combination of a chiral amine and a bromophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-4-6-9(12)7-5-8;/h4-7,10H,13H2,1-3H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSZWMMKUEXIR-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














